2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is an organic compound that features a chlorinated phenyl group and a hydroxy-substituted cyclohexene ring
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The presence of the chlorophenyl group and the hydroxycyclohexene ring can influence the compound’s interaction with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and cyclohex-2-en-1-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and cyclohex-2-en-1-one in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Acetylation: The final step involves acetylation of the alcohol with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form a fully saturated cyclohexane ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-N-[(1-oxocyclohex-2-en-1-yl)methyl]acetamide.
Reduction: Formation of 2-(2-chlorophenyl)-N-[(1-hydroxycyclohexyl)methyl]acetamide.
Substitution: Formation of derivatives where the chlorine atom is replaced by other functional groups.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)acetamide: Lacks the hydroxycyclohexene ring, making it less versatile in chemical reactions.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide: Lacks the chlorophenyl group, which may reduce its biological activity.
2-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
Uniqueness
2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is unique due to the combination of the chlorophenyl group and the hydroxycyclohexene ring. This dual functionality allows for a wide range of chemical transformations and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-7-3-2-6-12(13)10-14(18)17-11-15(19)8-4-1-5-9-15/h2-4,6-8,19H,1,5,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVPLBUVDLYSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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